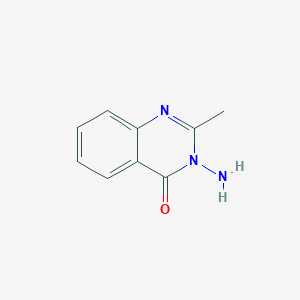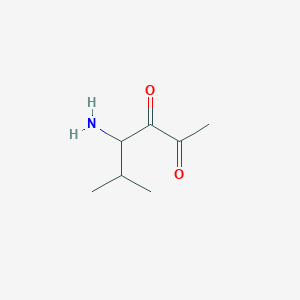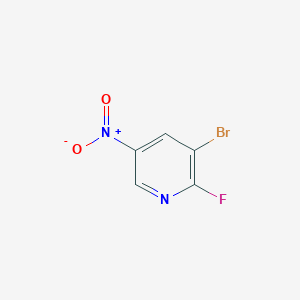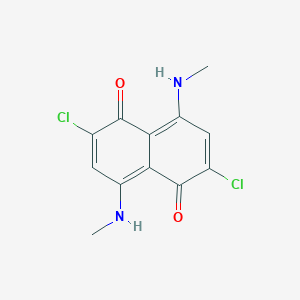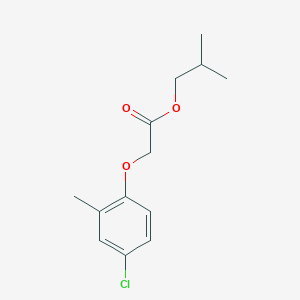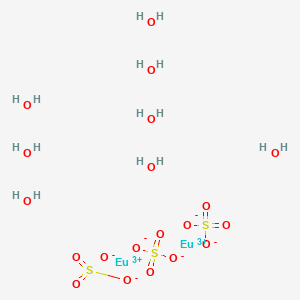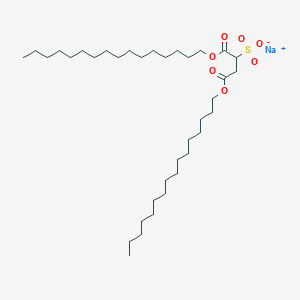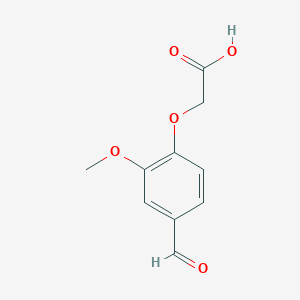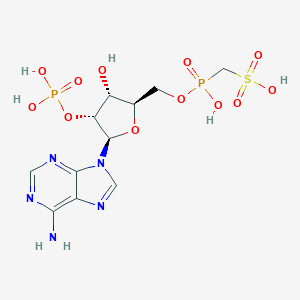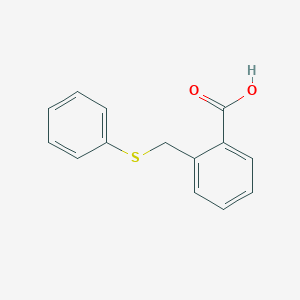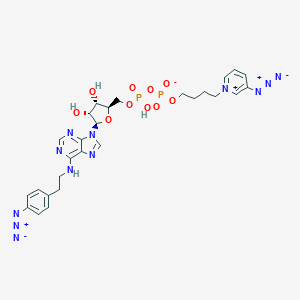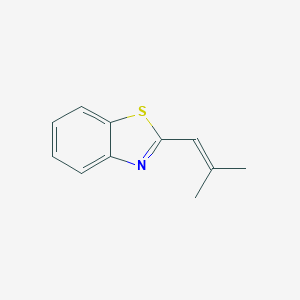
2-Methyl-prop-1-enyl-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-prop-1-enyl-benzothiazole, also known as Musk T, is a synthetic fragrance compound commonly used in the perfume industry. It is a pale yellow liquid with a strong, musky odor. Despite its widespread use, there is limited information available on its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Methyl-prop-1-enyl-benzothiazole is not well understood. However, it is believed to interact with olfactory receptors in the nose, resulting in the perception of a musky odor.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methyl-prop-1-enyl-benzothiazole. However, studies have shown that exposure to synthetic musk compounds, including 2-Methyl-prop-1-enyl-benzothiazole, may have endocrine-disrupting effects. Additionally, some studies have suggested that exposure to synthetic musk compounds may be associated with adverse reproductive and developmental effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-prop-1-enyl-benzothiazole has several advantages and limitations for use in lab experiments. Its strong musky odor makes it a useful reference compound for investigating the environmental impact of synthetic musk compounds. However, its limited availability and potential health effects may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research related to 2-Methyl-prop-1-enyl-benzothiazole. Further studies are needed to understand its mechanism of action and potential health effects. Additionally, research is needed to develop alternative fragrances that are less harmful to human health and the environment. Finally, studies investigating the environmental impact of synthetic musk compounds, including 2-Methyl-prop-1-enyl-benzothiazole, are needed to better understand their potential impact on ecosystems.
Métodos De Síntesis
The synthesis of 2-Methyl-prop-1-enyl-benzothiazole involves the reaction of 2-methyl-3-buten-2-ol with 2-mercaptobenzothiazole in the presence of an acid catalyst. This reaction results in the formation of 2-Methyl-prop-1-enyl-benzothiazole, which can be purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
2-Methyl-prop-1-enyl-benzothiazole has been the subject of several scientific studies due to its widespread use in the fragrance industry. It has been used as a reference compound in studies investigating the environmental impact of synthetic musk compounds. Additionally, it has been used in studies investigating the toxicity and potential health effects of fragrance compounds.
Propiedades
Número CAS |
1628-61-1 |
|---|---|
Nombre del producto |
2-Methyl-prop-1-enyl-benzothiazole |
Fórmula molecular |
C11H11NS |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
2-(2-methylprop-1-enyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H11NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-7H,1-2H3 |
Clave InChI |
VSTRENQRHHEUJJ-UHFFFAOYSA-N |
SMILES |
CC(=CC1=NC2=CC=CC=C2S1)C |
SMILES canónico |
CC(=CC1=NC2=CC=CC=C2S1)C |
Sinónimos |
Benzothiazole, 2-(2-methyl-1-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



